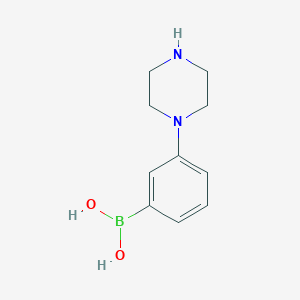

3-(1-Piperazinyl)phenylboronic Acid

Description

Contextualization of Boronic Acids in Advanced Organic Chemistry

Boronic acids, characterized by the general formula R-B(OH)₂, are a class of organoboron compounds that have become indispensable tools in modern organic synthesis. boronmolecular.comwikipedia.org First synthesized in 1860, their application has expanded dramatically, largely due to their unique combination of stability, low toxicity, and versatile reactivity. nih.gov They are generally stable, easy to handle solids, and are often considered "green" compounds because their degradation product, boric acid, is relatively benign. boronmolecular.comnih.gov

The primary utility of boronic acids lies in their role as key coupling partners in a variety of metal-catalyzed cross-coupling reactions. nih.gov The most prominent of these is the Nobel Prize-winning Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds between sp²-hybridized carbon atoms. boronmolecular.commolecularcloud.orggeorganics.sk This reaction is fundamental to the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. boronmolecular.comresearchgate.net Beyond the Suzuki reaction, boronic acids participate in other significant transformations such as the Chan-Lam coupling for forming carbon-nitrogen and carbon-oxygen bonds, and Heck-type reactions. molecularcloud.orgchemicalbook.com

Another defining feature of boronic acids is their ability to act as Lewis acids and form reversible covalent bonds with diols, a class of molecules that includes sugars and glycoproteins. boronmolecular.comwikipedia.orgmdpi.com This unique interaction is exploited in the design of sensors for saccharide detection and in the development of drug delivery systems. georganics.sknih.gov Their capacity to interact with active site serine residues also makes them valuable pharmacophores for enzyme inhibitors. wikipedia.org

Table 1: Key Reactions and Applications of Boronic Acids

| Feature | Description | Key Applications |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction with organohalides to form C-C bonds. | Synthesis of biaryls, polyolefins, and styrenes for pharmaceuticals and materials science. |

| Chan-Lam Coupling | Copper-promoted reaction with amines or alcohols to form C-N or C-O bonds. | Synthesis of aryl amines, ethers, and other heteroatom-linked compounds. |

| Diol Binding | Formation of reversible covalent cyclic esters with 1,2- or 1,3-diols. | Glucose sensors, glycan recognition, drug delivery systems. |

| Enzyme Inhibition | Interaction with active site residues (e.g., serine) in proteases. | Development of therapeutic agents, such as protease inhibitors. |

Significance of Piperazine (B1678402) Moieties in Synthetic Design

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous and highly valued scaffold in synthetic and medicinal chemistry. ingentaconnect.comresearchgate.net It is often referred to as a "privileged scaffold" because its structural and physicochemical properties make it a frequent component of biologically active compounds. nih.gov

The significance of the piperazine moiety stems from several key characteristics. Its two nitrogen atoms provide handles for introducing substituents, allowing for the fine-tuning of a molecule's properties and its exploration in different chemical vectors. researchgate.net This structural feature enables piperazine to act as a versatile linker between different parts of a drug molecule. researchgate.net Furthermore, the piperazine ring can significantly influence a compound's pharmacokinetic profile, often improving water solubility and oral bioavailability. researchgate.netnih.gov

From a pharmacodynamic perspective, the basic nature of the piperazine nitrogens allows them to form hydrogen bonds and ionic interactions with biological targets like proteins and receptors, which can be crucial for enhancing potency and selectivity. researchgate.net Consequently, the piperazine framework is a core component in a vast array of clinically used drugs with diverse therapeutic applications, including anticancer, antidepressant, antiviral, and antibacterial agents. ingentaconnect.comresearchgate.netnih.gov

Table 2: Prominent Roles of the Piperazine Moiety in Chemistry

| Property | Contribution to Molecular Design | Therapeutic Areas |

|---|---|---|

| Structural Versatility | Two reactive nitrogen atoms allow for diverse substitution and use as a linker. | Broadly applicable across different drug classes. |

| Physicochemical Modulation | Improves aqueous solubility and can enhance oral bioavailability. | Oncology, Infectious Diseases, CNS Disorders. |

| Pharmacodynamic Interaction | Acts as a hydrogen bond acceptor and can be protonated to interact with target sites. | Antipsychotics, Antidepressants, Antihistamines. |

| Conformational Rigidity | Adopts a stable chair conformation, which can help in optimizing binding to targets. | Receptor modulators, Enzyme inhibitors. |

Rationale for Investigating the Synergistic Properties of 3-(1-Piperazinyl)phenylboronic Acid

The rationale for synthesizing and studying this compound is rooted in the strategic combination of its two core functional groups, with the goal of creating a bifunctional molecule with novel and enhanced properties. rsc.orgresearchgate.net The investigation is driven by the hypothesis that the boronic acid and the piperazine moiety can confer complementary and potentially synergistic advantages within a single molecular framework.

By integrating these two groups, researchers aim to create a versatile building block for a variety of applications:

In Medicinal Chemistry: The compound serves as a platform for developing new therapeutic agents. The boronic acid group can act as a "warhead" to form reversible covalent bonds with enzymes (e.g., proteases) or as a recognition element for carbohydrates on cell surfaces. mdpi.comnih.gov Simultaneously, the piperazine moiety can improve drug-like properties such as solubility and cell permeability, and its nitrogen atoms can be functionalized to target specific receptors or to optimize the molecule's binding affinity and selectivity. nih.govresearchgate.net The combination of these functionalities in one molecule could lead to compounds with unique mechanisms of action or improved therapeutic profiles. rsc.orgresearchgate.net

In Organic Synthesis and Materials Science: As a synthetic intermediate, this compound is highly valuable. The boronic acid function allows the facile incorporation of the piperazinylphenyl group into larger, more complex structures via robust cross-coupling reactions like the Suzuki-Miyaura coupling. molecularcloud.orggeorganics.sk This enables the efficient construction of novel ligands for catalysis, functional polymers, or sensor materials where the piperazine unit can introduce specific binding sites, pH-responsiveness, or other desired material properties.

The specific meta-substitution pattern on the phenyl ring is also a critical design element, influencing the electronic and steric environment of both functional groups and their spatial relationship to one another. This precise architecture makes this compound a promising candidate for creating structurally well-defined and functionally sophisticated chemical entities.

Table 3: Chemical Compound List

| Compound Name |

|---|

| This compound |

| 3-Acrylamidophenylboronic acid |

| Acryloyl chloride |

| Amoxapine |

| Benzoyl chloride |

| Boric Acid |

| Bortezomib |

| Bromoacetyl bromide |

| Buspirone |

| Clozapine |

| Phenylmagnesium bromide |

| Trazodone |

| Trimethyl borate (B1201080) |

Properties

IUPAC Name |

(3-piperazin-1-ylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O2/c14-11(15)9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12,14-15H,4-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNJOZMADDNWFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N2CCNCC2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 1 Piperazinyl Phenylboronic Acid and Its Precursors

Retrosynthetic Analysis and Key Building Blocks

A retrosynthetic analysis of 3-(1-Piperazinyl)phenylboronic acid reveals two primary disconnection approaches. The first involves the formation of the carbon-boron bond as the final key step, suggesting a precursor such as 1-(3-halophenyl)piperazine. The second approach considers the formation of the carbon-nitrogen bond of the piperazine (B1678402) ring as the final step, pointing to 3-boronophenyl halide and piperazine as the key building blocks.

The choice of strategy often depends on the availability and reactivity of the starting materials. For instance, if a variety of substituted piperazines are to be explored, a common 3-halophenylboronic acid intermediate would be advantageous. Conversely, if various boronic acid derivatives are the target, a common 1-(3-halophenyl)piperazine precursor would be more efficient.

Direct Boronation Strategies for Substituted Phenyl Systems

The introduction of a boronic acid group onto a phenyl ring can be achieved through several methods, each with its own set of advantages and limitations.

Directed ortho-Metalation (DoM) Approaches

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.orgbaranlab.org The resulting aryllithium species can then be quenched with a boron electrophile, such as a trialkyl borate (B1201080), to furnish the desired arylboronic acid. wikipedia.orgnih.gov

While highly effective for ortho-substitution, the synthesis of a meta-substituted product like this compound via a direct DoM approach on a piperazinyl-substituted ring is not straightforward. The piperazine nitrogen itself can act as a DMG, but it would direct metalation to the ortho positions (2- and 6-positions). However, DoM can be a viable strategy for the synthesis of precursors. For example, a strategically placed DMG could be used to introduce a different functional group at the desired position, which is then converted to the piperazine or boronic acid moiety in subsequent steps.

Palladium-Catalyzed Cross-Coupling for Boronic Acid Formation

Palladium-catalyzed cross-coupling reactions represent one of the most versatile and widely used methods for the formation of carbon-boron bonds. nih.govupenn.eduresearchgate.netresearchgate.net The Miyaura borylation, a prominent example, involves the reaction of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. upenn.eduresearchgate.netscispace.com

This method offers excellent functional group tolerance and can be applied to a wide range of substrates. nih.govscispace.com For the synthesis of this compound, a suitable precursor would be 1-(3-halophenyl)piperazine. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and purity. nih.govscispace.com One-pot procedures that combine the borylation and a subsequent Suzuki-Miyaura cross-coupling have also been developed, enhancing the efficiency of synthesizing more complex molecules. nih.govupenn.eduresearchgate.net

Table 1: Examples of Palladium-Catalyzed Borylation Reactions

| Aryl Halide | Boron Source | Catalyst System | Base | Solvent | Yield (%) |

| Aryl Bromide | B₂pin₂ | Pd(OAc)₂ / Ligand | KOAc | Dioxane | Good to Excellent |

| Aryl Chloride | B₂pin₂ | PdCl₂(dppf) | KOAc | Dioxane | Good to Excellent |

| Aryl Iodide | Pinacol (B44631) borane | PdCl₂(CH₃CN)₂ / SPhos | Base | THF | High |

This table presents generalized conditions and typical outcomes. Specific results may vary depending on the exact substrates and reaction parameters.

Electrophilic Boronation and Related Methods

Electrophilic borylation involves the direct reaction of an electron-rich aromatic ring with an electrophilic boron reagent. chemrxiv.org While less common than metal-catalyzed methods for the synthesis of arylboronic acids from unactivated arenes, it can be effective for certain substrates. The reactivity of the aromatic ring is a key factor, and the presence of activating groups can facilitate the reaction. In the context of this compound, the piperazine moiety is an activating group, which could potentially enable a direct electrophilic borylation. However, controlling the regioselectivity to favor the meta position over the more activated ortho and para positions can be challenging.

Installation of the Piperazine Moiety

The formation of the C-N bond to introduce the piperazine ring is another critical step in the synthesis of the target compound.

Buchwald-Hartwig Amination and Analogous C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgnih.govlibretexts.org This reaction allows for the coupling of an amine with an aryl halide or triflate. wikipedia.orglibretexts.org To synthesize this compound, this method can be employed by reacting piperazine with a 3-halophenylboronic acid or its ester.

The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgnih.gov The choice of ligand is critical and has been a major area of research, with numerous specialized ligands developed to improve the scope and efficiency of the reaction. wikipedia.org The reaction conditions are generally mild and tolerate a wide variety of functional groups, making it a highly versatile method. libretexts.org Nickel-catalyzed amination reactions have also emerged as a more cost-effective alternative to palladium-based systems. nih.gov

Table 2: Key Parameters in Buchwald-Hartwig Amination

| Parameter | Description | Examples |

| Catalyst | The palladium source that facilitates the catalytic cycle. | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | A phosphine-based molecule that coordinates to the palladium, influencing its reactivity and stability. | BINAP, dppf, XantPhos |

| Base | A substance that deprotonates the amine and facilitates the reductive elimination step. | NaOtBu, K₂CO₃, Cs₂CO₃ |

| Solvent | The medium in which the reaction is carried out. | Toluene, Dioxane, THF |

This table outlines the general components of a Buchwald-Hartwig amination reaction. The optimal combination depends on the specific substrates being coupled.

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This process is distinct from SN1 or SN2 reactions and typically requires the aromatic ring to be "activated" by electron-withdrawing groups. masterorganicchemistry.comkhanacademy.org The reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. khanacademy.org For the SNAr mechanism to be effective, electron-withdrawing substituents are most effective when positioned ortho or para to the leaving group, as this placement allows for the delocalization and stabilization of the negative charge in the intermediate. masterorganicchemistry.com

While the boronic acid group is electron-withdrawing, its activating effect at the meta position is less pronounced. Therefore, direct SNAr on a 3-halophenylboronic acid with piperazine as the nucleophile under thermal conditions may be challenging. More efficient methods often involve transition-metal catalysis, such as the Buchwald-Hartwig amination, which is a powerful tool for forming carbon-nitrogen bonds. nih.gov

A plausible catalytic route would involve:

Protection of the boronic acid: To prevent side reactions, the boronic acid is often converted to a more robust boronate ester, such as the pinacol ester.

Catalytic Coupling: The resulting 3-halophenylboronic acid pinacol ester is then reacted with piperazine. To prevent the common issue of N,N'-diarylation (disubstitution), either a large excess of piperazine or a mono-protected version like N-Boc-piperazine is used. mdpi.com The reaction is catalyzed by a palladium complex with a suitable ligand.

Deprotection: If a protected piperazine was used, the protecting group is removed in a final step to yield the target compound.

This catalytic approach provides a versatile and generally high-yielding pathway to N-arylpiperazines. nih.gov

Multi-Step Synthesis of the Piperazine Ring on a Phenyl Scaffold

An alternative strategy involves constructing the piperazine ring directly onto a phenyl scaffold that already contains the boronic acid (or a precursor). This method builds the heterocyclic ring system from acyclic starting materials. A common and effective method for piperazine ring formation involves the reaction of an aniline (B41778) derivative with bis(2-chloroethyl)amine (B1207034) hydrochloride in a high-boiling point solvent. nih.govgoogle.com

A potential synthetic sequence starting from 3-aminophenylboronic acid is outlined below:

| Step | Description | Key Reagents and Conditions |

| 1 | Protection of Boronic Acid | The starting material, 3-aminophenylboronic acid, is reacted with an alcohol like pinacol in a dehydrating solvent to form the stable 3-aminophenylboronic acid pinacol ester. This protects the boronic acid group from the reagents in subsequent steps. |

| 2 | Piperazine Ring Formation | The aminophenylboronic ester is reacted with bis(2-chloroethyl)amine hydrochloride. This reaction is typically performed at high temperatures in a polar, high-boiling solvent such as dimethylformamide (DMF) or diethylene glycol monomethyl ether. google.com The aniline nitrogen acts as a nucleophile, displacing the chlorides in an intramolecular double alkylation to form the piperazine ring. |

| 3 | Deprotection of Boronic Ester | The final step is the hydrolysis of the pinacol ester to regenerate the free boronic acid. This is usually achieved under mild acidic conditions, yielding this compound. |

This multi-step approach offers a robust alternative to direct coupling methods, particularly when the required precursors are readily available.

Purification and Isolation Techniques for Boronic Acid Derivatives

The purification of boronic acids, especially those containing basic amine functionalities like this compound, presents unique challenges due to their zwitterionic nature, polarity, and potential instability on standard silica (B1680970) gel. Several specialized techniques have been developed to address these issues.

Interactive Table: Purification Methods for Boronic Acid Derivatives

| Purification Method | Principle of Separation | Typical Application / Notes | Citations |

| Recrystallization | Differential solubility of the compound and impurities in a specific solvent system at varying temperatures. | A primary method for solid compounds. Solvents like hot water or ethanol (B145695) can be effective for polar boronic acids. reddit.com | reddit.com |

| Acid-Base Extraction | Boronic acids are weakly acidic and can be converted to water-soluble boronate salts with a base. Amine groups are basic. | Exploits the amphoteric nature of the molecule. The compound can be extracted into an aqueous phase at a specific pH to remove neutral organic impurities, then precipitated by adjusting the pH. google.com | google.com |

| Column Chromatography (Normal Phase) | Adsorption chromatography based on polarity. | Standard silica gel can lead to streaking or decomposition of amine-containing boronic acids. Using eluents doped with a base (e.g., triethylamine) or switching to neutral alumina (B75360) can mitigate these issues. researchgate.net | researchgate.net |

| Column Chromatography (Boric Acid-Treated Silica) | Suppresses hydrolysis and over-adsorption of boronate esters on the silica surface. | Particularly useful for the purification of boronate esters, which can be sensitive to standard silica. chemicalforums.com | chemicalforums.com |

| Derivatization (Diethanolamine Adducts) | Formation of a stable, often crystalline, bicyclic adduct between the boronic acid and diethanolamine. | The crystalline adduct can be easily isolated and purified by recrystallization. The pure boronic acid is then liberated by treatment with acid. reddit.com | reddit.com |

| Derivatization (Potassium Trifluoroborate Salts) | Conversion of the boronic acid to a highly stable and crystalline potassium trifluoroborate (BF₃K) salt. | These salts are typically robust, air-stable solids that are easy to handle and purify by recrystallization. The boronic acid can be regenerated if needed. reddit.com | reddit.com |

| Sorbitol Extraction | Formation of a water-soluble complex between the boronic acid and a diol (sorbitol). | Allows for the selective extraction of the boronic acid from an organic layer into an aqueous sorbitol solution. reddit.com | reddit.com |

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These considerations are increasingly important in the synthesis of pharmaceutical intermediates and other fine chemicals.

Boronic acids themselves are often regarded as "green" compounds due to their relatively low toxicity and the fact that their ultimate degradation product is boric acid, a naturally occurring substance. nih.gov However, the synthetic routes used to prepare them can be further optimized according to green principles.

Key Green Chemistry Strategies:

Solvent Selection: Replacing hazardous solvents (e.g., chlorinated hydrocarbons, DMF) with greener alternatives like ethanol, water, or 2-MeTHF is a primary goal. Some modern syntheses of arylpiperazines have been developed using piperazine itself as the solvent, reducing waste. organic-chemistry.org

Catalysis: The use of highly efficient catalysts, such as palladium complexes for cross-coupling or modern photoredox catalysts, minimizes energy consumption and the need for stoichiometric reagents that generate significant waste. researchgate.netmdpi.com The development of heterogeneous or recyclable catalysts is particularly beneficial as it simplifies product purification and reduces catalyst waste. mdpi.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multi-component reactions or direct C-H functionalization pathways, which build complexity in a single step, are superior to lengthy linear syntheses involving protecting groups. mdpi.com

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or continuous flow processing can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netunimi.it These technologies can also improve safety and scalability. nsf.gov

By applying these principles to the synthesis of this compound, chemists can develop routes that are not only efficient but also environmentally sustainable.

Mechanistic Investigations of Reactions Involving 3 1 Piperazinyl Phenylboronic Acid

Elucidation of C-C Bond Forming Reactions

The formation of new carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. 3-(1-Piperazinyl)phenylboronic acid serves as a key building block in this context, primarily through reactions catalyzed by transition metals like palladium.

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation, coupling an organoboron compound with an organohalide or triflate. mdpi.comnih.gov The reaction with this compound proceeds through a well-established catalytic cycle involving a palladium catalyst.

The generally accepted mechanism consists of three primary steps: dnyanasadhanacollege.orgmdpi.com

Oxidative Addition : A low-valent palladium(0) complex reacts with an organohalide (Ar-X), inserting the palladium into the carbon-halogen bond to form a palladium(II) intermediate, [Ar-Pd(II)-X]. The reactivity of the halide coupling partner typically follows the order I > Br > Cl > F. mdpi.com The electron-donating nature of the piperazinyl group on the boronic acid does not directly participate in this step but will influence the final product's properties.

Transmetalation : This is the key step where the organic moiety is transferred from boron to the palladium center. It requires the activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species, [Ar'-B(OH)₃]⁻. nih.govacs.org This boronate then reacts with the [Ar-Pd(II)-X] complex, displacing the halide and forming a new palladium intermediate, [Ar-Pd(II)-Ar'], where Ar' is the 3-(1-piperazinyl)phenyl group.

Reductive Elimination : The two organic groups (Ar and Ar') on the palladium(II) center couple and are eliminated from the metal, forming the new biaryl product (Ar-Ar') and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle. youtube.com

The choice of coupling partner significantly impacts the reaction. Aryl bromides and iodides are highly reactive, while the less expensive but also less reactive aryl chlorides often require more specialized catalyst systems, such as those with bulky, electron-rich phosphine (B1218219) ligands, to achieve high yields. researchgate.netresearchgate.net

Table 1: Influence of Coupling Partner and Conditions on Suzuki-Miyaura Reaction

| Coupling Partner (Ar-X) | Typical Catalyst System | Base | Solvent | General Reactivity |

|---|---|---|---|---|

| Aryl Iodide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | High |

| Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | Good to High |

| Aryl Chloride | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-BuOH | Moderate (Ligand Dependent) |

| Aryl Triflate | Pd(PPh₃)₄ | Na₂CO₃ | THF/H₂O | High |

While most renowned for its role in Suzuki-Miyaura coupling, the fundamental reactivity of organoboronic acids can be adapted for other palladium-catalyzed transformations.

Heck Reaction Adaptation : The conventional Heck reaction couples an organohalide with an alkene. dnyanasadhanacollege.org While not a direct participant, the biaryl product formed from a Suzuki reaction involving this compound could subsequently undergo a Heck reaction if it contains a suitable halide. The mechanism involves oxidative addition of palladium to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the C-C bond and regenerate the catalyst. acs.org

Sonogashira Coupling Adaptation : The Sonogashira reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalyst system. wikipedia.org A copper-free variant also exists. The mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex formed after oxidative addition. Reductive elimination yields the aryl-alkyne product. wikipedia.org Similar to the Heck reaction, a product derived from this compound could be a substrate for a subsequent Sonogashira coupling.

The choice of ligand coordinated to the palladium center is critical for the success of cross-coupling reactions. Ligands stabilize the palladium nanoparticles, enhance their solubility, and modulate their electronic and steric properties, which directly influences catalytic activity and turnover. researchgate.net

Ligand Effects : For Suzuki-Miyaura reactions involving less reactive coupling partners like aryl chlorides, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are often employed. researchgate.netrsc.org These ligands promote the oxidative addition step and facilitate the reductive elimination, leading to higher catalyst turnover numbers (TONs). The TON, which represents the number of moles of product formed per mole of catalyst, is a key metric of catalyst efficiency. A higher TON indicates a more active and stable catalyst. nih.gov The piperazinyl group on the boronic acid, being a Lewis base, could potentially coordinate with the palladium center, although this is less common than the designed ligands present in the reaction mixture. beilstein-journals.orgnih.gov

Table 2: Common Ligand Classes and Their Impact on Catalyst Turnover

| Ligand Class | Example Ligands | Key Characteristics | Effect on Turnover |

|---|---|---|---|

| Triarylphosphines | PPh₃, P(o-tolyl)₃ | Basic, sterically tunable | Moderate; classic standard |

| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky, electron-rich biarylphosphines | High; very effective for challenging substrates |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, sterically bulky | High; offer great stability and activity |

Boronic Acid Reactivity Profiling

Beyond its role as a nucleophilic partner in cross-coupling, the intrinsic chemical properties of the boronic acid group in this compound dictate its behavior in other chemical environments.

The boron atom in a boronic acid possesses a vacant p-orbital, making it an electron-pair acceptor, or a Lewis acid. This Lewis acidity is fundamental to its reactivity. rsc.org

This electrophilic character allows boronic acids to form reversible covalent bonds with Lewis bases, such as hydroxyl groups. rsc.org In the context of the Suzuki reaction, this is seen in the interaction with hydroxide (B78521) ions to form the tetrahedral boronate complex, which is more reactive in the transmetalation step. nih.govacs.org The nitrogen atoms of the piperazinyl moiety in this compound are also nucleophilic and could potentially engage in intramolecular interactions with the Lewis acidic boron center, especially under certain pH conditions.

The Lewis acidic nature of boronic acids enables them to act as catalysts in certain organic transformations.

Transesterification : This reaction involves the conversion of one ester into another by reacting it with an alcohol. youtube.com Arylboronic acids can catalyze this process. The mechanism is thought to involve the activation of the ester's carbonyl group by the boronic acid, making it more susceptible to nucleophilic attack by the alcohol. Alternatively, the boronic acid can form a boronate ester with the incoming alcohol, making the alcohol a better nucleophile.

Anhydride (B1165640) Formation : Arylboronic acids have been shown to be effective catalysts for the dehydration of dicarboxylic acids to form cyclic anhydrides. google.com The proposed mechanism involves the formation of a mixed anhydride intermediate between the carboxylic acid and the boronic acid. This intermediate is more reactive towards intramolecular cyclization, releasing water and the boronic acid catalyst to complete the cycle. The presence of ortho-substituents with heteroatoms on the arylboronic acid can enhance catalytic activity. google.com

Protodeboronation Pathways and Control Strategies

Protodeboronation, the undesired cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, represents a significant competing side reaction in processes utilizing arylboronic acids, such as the Suzuki-Miyaura cross-coupling. nih.gov This reaction is particularly problematic as it consumes the boronic acid reagent, leading to reduced yields of the desired product. ed.ac.uk The mechanism of protodeboronation is highly sensitive to reaction conditions, especially the presence of water and base, which are often required for the primary coupling reaction. chemrxiv.org

The rate of protodeboronation is strongly influenced by pH. nih.gov Generally, the reaction proceeds faster at higher pH levels due to the formation of the more reactive arylboronate anion (ArB(OH)₃⁻). ed.ac.uk For this compound, the basic piperazine (B1678402) moiety can influence the local pH and potentially contribute to conditions that favor this undesired pathway.

Several strategies have been developed to mitigate protodeboronation:

Control of Reaction Conditions: Careful management of pH is crucial. While basic conditions are necessary to facilitate transmetalation in Suzuki-Miyaura couplings, excessively high pH can accelerate protodeboronation. nih.gov The choice of base can also be a factor.

Use of Boronic Esters: Esterification of the boronic acid, for example, to form a pinacol (B44631) ester, is a common strategy. ed.ac.uk It is often assumed that esters provide greater stability against protodeboronation. However, studies have shown this is not always the case, as the hydrolysis of the ester to the boronic acid can be a prelude to the protodeboronation process. ed.ac.uk The "slow-release" of the boronic acid from precursors like trifluoroborates or MIDA boronates can maintain a low concentration of the active boronic acid, thus minimizing the rate of protodeboronation relative to the desired coupling reaction. ed.ac.ukresearchgate.net

Catalyst and Ligand Selection: The choice of catalyst system can have a profound impact. Recent research has demonstrated that palladium(II) complexes bound to bulky phosphine ligands, often used to promote challenging cross-couplings, can paradoxically accelerate protodeboronation. chemrxiv.org Therefore, judicious selection of ligands is necessary to favor the cross-coupling pathway over the protodeboronation side reaction. chemrxiv.org For heteroaryl boronic acids, specific protocols using ligands like SPhos with CsF as the base have been shown to effectively minimize protodeboronation. rsc.org

| Factor | Effect on Protodeboronation | Control Strategy | Reference |

|---|---|---|---|

| High pH | Increases rate by forming more reactive boronate anion | Optimize base and pH; avoid excessively basic conditions | nih.goved.ac.uk |

| Water | Acts as the proton source for C-H bond formation | Use of anhydrous solvents or ester protecting groups | nih.govchemrxiv.org |

| Bulky Phosphine Ligands | Can accelerate Pd-catalyzed protodeboronation | Judicious ligand selection to balance coupling and side reaction | chemrxiv.org |

| Boronic Acid Concentration | Higher concentration can increase the absolute rate of the side reaction | Use "slow-release" precursors (e.g., trifluoroborates, MIDA esters) | ed.ac.ukresearchgate.net |

Role of the Piperazine Nitrogen in Reaction Pathways

The piperazine moiety in this compound is not merely a passive substituent. Its nitrogen atoms can play a direct and significant role in the compound's reactivity through several mechanisms.

The nitrogen atoms of the piperazine ring can engage in intramolecular interactions with the boronic acid group. This internal coordination can activate the boronic acid for subsequent reactions. Studies on other substituted phenylboronic acids have shown that ortho-substituents with Lewis basic sites, such as an imidazole (B134444) group, can coordinate to the boron atom, forming zwitterionic complexes that enhance reactivity. nih.gov A similar mechanism can be envisaged for this compound, where one of the piperazine nitrogens could interact with the electron-deficient boron center. This intramolecular B-N interaction could facilitate the formation of an "ate" complex, which is a key intermediate in the transmetalation step of cross-coupling reactions. Furthermore, detailed investigations into boron-amine interactions have revealed that such adducts are highly likely to form and participate in catalytic cycles, such as direct amidation. rsc.org

The piperazine ring can act as a bidentate or monodentate ligand, coordinating to the transition metal catalyst (e.g., palladium) used in cross-coupling reactions. Research has demonstrated that simple piperazine can serve as an inexpensive and effective ligand for palladium-catalyzed homocoupling reactions to synthesize bipyridines. nih.gov In the context of this compound, the piperazine moiety is covalently tethered to the reacting phenylboronic acid group. This allows it to function as a built-in ligand that can chelate to the metal center during the catalytic cycle. Such intramolecular coordination can stabilize catalytic intermediates, influence the regioselectivity and efficiency of the reaction, and potentially prevent catalyst deactivation.

The reactivity of this compound is profoundly influenced by the protonation state of its piperazine ring, which is dependent on the pH of the medium. nih.gov The piperazine moiety contains two nitrogen atoms that can be protonated, and its pKa is significantly affected by the chemical groups attached to it. nih.govsemanticscholar.org

Under Neutral or Basic Conditions: The piperazine nitrogen atoms are likely to be in their neutral, unprotonated state. In this form, the lone pair of electrons on the nitrogen is available to participate in the mechanisms described above: intramolecular activation of the boronic acid or coordination to a metal catalyst. nih.govnih.gov

Under Acidic Conditions: As the pH decreases, one or both of the piperazine nitrogens will become protonated, forming a cationic piperazinium group. This protonation has several critical consequences:

Loss of Coordinating Ability: The lone pair of electrons on the protonated nitrogen is no longer available to coordinate with either the boron atom or a metal catalyst, thus shutting down the intramolecular catalysis and ligand scaffolding pathways.

Electronic Effects: The formation of a positive charge on the piperazine ring alters the electronic properties of the entire molecule. The electron-withdrawing nature of the piperazinium group can deactivate the aryl ring towards electrophilic attack and may influence the rate of transmetalation.

Solubility: The protonation of the piperazine ring generally increases the molecule's solubility in aqueous media. nih.govnih.gov

The pKa of the piperazine ring is a critical parameter, and its value can be modulated by nearby substituents. nih.govsemanticscholar.org Understanding the relationship between pH and the protonation state is essential for controlling the reactivity of this compound and optimizing reaction conditions to favor the desired chemical transformation.

| Condition | Piperazine State | Effect on Reactivity | Reference |

|---|---|---|---|

| Acidic pH | Protonated (Cationic) | Increased aqueous solubility; loss of N-coordination ability; altered electronic properties. | nih.govnih.gov |

| Neutral/Basic pH | Neutral (Unprotonated) | Nitrogen lone pairs available for intramolecular catalysis and/or ligand scaffolding. | nih.govnih.gov |

Derivatization and Functionalization Strategies of 3 1 Piperazinyl Phenylboronic Acid

Modification at the Boronic Acid Moiety

The boronic acid group is a key functional handle that can undergo several important transformations for protection, activation, or conversion into other boron-containing species.

Esterification of the boronic acid is a common strategy for its protection and to modulate its reactivity. This reversible reaction, typically with diols, forms boronate esters. nih.gov The stability of these esters is influenced by factors such as pH and the nature of the diol used. nih.gov This protection is often necessary to prevent undesirable side reactions of the boronic acid group during subsequent functionalization steps on other parts of the molecule.

Arylboronic acids are frequently converted to arylboronates, such as pinacol (B44631) esters, to enhance their stability and utility in cross-coupling reactions. pku.edu.cn This transformation can be achieved through several methods, including palladium-catalyzed coupling of aryl halides with diboron (B99234) reagents like bis(pinacolato)diboron (B136004) (B₂pin₂). pku.edu.cnnih.gov While direct conversion of 3-(1-piperazinyl)phenylboronic acid is not explicitly detailed, the general methodologies are applicable. For instance, a related compound, 4-(4-Boc-piperazine-1-carbonyl)phenylboronic acid pinacol ester, is a commercially available reagent, indicating the feasibility of this transformation. sigmaaldrich.com

Table 1: Common Reagents for Boronate Ester Formation

| Reagent Name | Chemical Formula | Application | Reference |

|---|---|---|---|

| Bis(pinacolato)diboron | C₁₂H₂₄B₂O₄ | Palladium-catalyzed borylation of aryl halides | pku.edu.cn |

| Pinacol | C₆H₁₄O₂ | Esterification of boronic acids | pku.edu.cn |

Phenylboronic acids can serve as precursors for the synthesis of various heterocyclic boron compounds. A notable example is the formation of benzoxaboroles, which have garnered significant interest for their biological activities. nih.gov These structures can be formed from ortho-substituted phenylboronic acids. While direct synthesis from this compound to a specific heterocyclic boron compound is not extensively documented in the provided context, the general principle of intramolecular condensation or cyclization reactions involving the boronic acid moiety with a suitably positioned functional group on the phenyl ring or a substituent is a viable synthetic route. nih.govrsc.org

Functionalization of the Piperazine (B1678402) Ring

The secondary amine in the piperazine ring of this compound is a prime site for a variety of functionalization reactions, allowing for the introduction of diverse substituents. encyclopedia.pubnsf.gov

The nucleophilic nitrogen of the piperazine ring readily participates in N-alkylation and N-acylation reactions.

N-Alkylation: This can be achieved by reacting the piperazine moiety with alkyl halides. nih.gov To control selectivity and avoid dialkylation, a common strategy involves the use of a protecting group, such as a Boc (tert-butyloxycarbonyl) group, on one of the piperazine nitrogens. researchgate.net Reductive amination is another effective method for N-alkylation that can prevent the formation of quaternary ammonium (B1175870) salts. nih.govresearchgate.net

N-Acylation: The piperazine nitrogen can be acylated using acyl chlorides or acid anhydrides. organic-chemistry.orgsciforum.net This reaction is often carried out in the presence of a base. N-acylbenzotriazoles are also effective acylating agents for amines. organic-chemistry.org These reactions lead to the formation of amides, which can significantly alter the electronic and steric properties of the piperazine ring.

Table 2: Conditions for N-Alkylation and N-Acylation of Piperazines

| Reaction Type | Reagents | Conditions | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, K₂CO₃ | Acetonitrile, reflux | researchgate.net |

| N-Alkylation (Reductive Amination) | Aldehyde, NaBH(OAc)₃ | Dichloromethane | researchgate.net |

| N-Acylation | Acyl chloride, Et₃N | Dichloromethane | organic-chemistry.org |

Amide Formation: As mentioned, N-acylation leads to the formation of an amide bond on the piperazine ring. This is a fundamental transformation in medicinal chemistry for building more complex molecular architectures. orgsyn.orgrsc.org Boric acid itself has been shown to be an effective catalyst for the direct formation of amides from carboxylic acids and amines. orgsyn.org

Sulfonamide Formation: The piperazine nitrogen can also react with sulfonyl chlorides to form sulfonamides. The synthesis of sulfonamide-phenylboronic acids has been reported, where the sulfonamide group is introduced to modulate the pKa of the boronic acid. nih.govnih.gov For example, 4-(N-allylsulfamoyl)phenylboronic acid has been synthesized from 4-bromobenzenesulfonyl chloride and an amine. nih.gov A similar strategy could be employed for the N-sulfonylation of the piperazine ring in this compound.

Quaternization and Salt Formation

The piperazine ring in this compound contains two secondary amine functionalities, both of which are susceptible to quaternization to form quaternary ammonium salts. nih.gov This transformation imparts a permanent positive charge to the nitrogen atom, significantly altering the molecule's physicochemical properties, such as its solubility and hygroscopicity. mdpi.com

The most common method for achieving quaternization is through the Menshutkin reaction, which involves the N-alkylation of the piperazine nitrogen atoms with an alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl (B1604629) bromide). mdpi.commdpi.com The reaction typically proceeds by treating this compound with an excess of the alkylating agent in a suitable solvent. The quaternization can occur at one or both nitrogen atoms of the piperazine ring, leading to mono- or di-quaternary ammonium salts, respectively. The degree of quaternization can be controlled by the stoichiometry of the reactants and the reaction conditions.

The synthesis of a variety of quaternary ammonium salts has been reported through the reaction of tertiary amines with alkyl halides, resulting in compounds with diverse biological activities. mdpi.comresearchgate.net For instance, the reaction of ω-(N,N-dimethylamino)-α,α-diphenyl olefins with iodomethane, chloroiodomethane, or diiodomethane (B129776) yields the corresponding quaternary ammonium salts. mdpi.com Similarly, sulfoindolenium quaternary ammonium salts have been synthesized via microwave-assisted reactions. mdpi.com These established methods provide a strong basis for the successful quaternization of the piperazine moiety in this compound.

Table 1: Potential Quaternized Derivatives of this compound and General Synthetic Methods

| Derivative Name | Alkylating Agent | General Method |

| 1-Methyl-4-(3-boronophenyl)piperazin-1-ium Iodide | Methyl Iodide | Menshutkin Reaction |

| 1-Ethyl-4-(3-boronophenyl)piperazin-1-ium Bromide | Ethyl Bromide | Menshutkin Reaction |

| 1-Benzyl-4-(3-boronophenyl)piperazin-1-ium Chloride | Benzyl Chloride | Menshutkin Reaction |

| 1,1-Dimethyl-4-(3-boronophenyl)piperazin-1,4-diium Diiodide | Methyl Iodide (excess) | Menshutkin Reaction |

Regioselective Functionalization of the Phenyl Ring

The phenyl ring of this compound is amenable to various substitution reactions, allowing for the introduction of additional functional groups that can further modulate the molecule's properties. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the piperazinyl group and the boronic acid group.

Directed Aromatic Functionalization (e.g., Halogenation, Nitration)

Electrophilic aromatic substitution reactions, such as halogenation and nitration, can be employed to introduce substituents onto the phenyl ring. The piperazinyl group is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be donated to the aromatic ring through resonance. Conversely, the boronic acid group is a deactivating, meta-directing group due to the electron-withdrawing nature of the boron atom.

The interplay of these two opposing directing effects determines the final position of the incoming electrophile. In many cases, the powerful ortho-, para-directing influence of the amino group dominates. However, the reaction conditions can be tuned to favor substitution at different positions.

Halogenation: Direct halogenation of the phenyl ring can be achieved using reagents like N-bromosuccinimide (NBS) for bromination or N-chlorosuccinimide (NCS) for chlorination. beilstein-archives.org Given the directing effects, halogenation is expected to occur primarily at the positions ortho and para to the piperazinyl group (positions 2, 4, and 6). Selective halogenation at the 3-position of pyridines has been achieved through the use of Zincke imine intermediates, a strategy that could potentially be adapted. nih.gov

Nitration: Nitration can be carried out using a mixture of nitric acid and sulfuric acid. semanticscholar.org Due to the strong activating effect of the piperazinyl group, the reaction is likely to proceed under mild conditions. The nitro group is expected to be introduced at the positions ortho and para to the piperazinyl substituent. It is important to note that nitration of other arylboronic acids has been shown to yield a mixture of isomers. researchgate.net

Table 2: Predicted Products of Directed Aromatic Functionalization

| Reaction | Reagent | Predicted Major Product(s) |

| Bromination | NBS | 3-(4-Bromo-1-piperazinyl)phenylboronic acid, 3-(2-Bromo-1-piperazinyl)phenylboronic acid |

| Chlorination | NCS | 3-(4-Chloro-1-piperazinyl)phenylboronic acid, 3-(2-Chloro-1-piperazinyl)phenylboronic acid |

| Nitration | HNO₃/H₂SO₄ | 3-(4-Nitro-1-piperazinyl)phenylboronic acid, 3-(2-Nitro-1-piperazinyl)phenylboronic acid |

Ortho- and Para-Substitutions via Metalation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on the use of a directed metalation group (DMG), which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then react with a wide range of electrophiles to introduce various substituents. organic-chemistry.org

The tertiary amine functionality within the piperazine ring of this compound can act as a DMG. wikipedia.org Treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) would be expected to lead to the formation of a lithiated intermediate at the position ortho to the piperazinyl group (position 2). Subsequent quenching with an electrophile would then introduce a substituent at this position with high regioselectivity. However, it is important to consider that nucleophilic attack of the organolithium reagent on the boron atom can be a competing side reaction. acs.org

This strategy provides a predictable and efficient route to ortho-substituted derivatives that may be difficult to access through classical electrophilic aromatic substitution.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating substructures from each of the starting materials. nih.gov Boronic acids are valuable substrates in several MCRs, most notably the Petasis Borono-Mannich (PBM) reaction. researchgate.net

The PBM reaction is a three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines. researchgate.net Given its structure, this compound can participate in the PBM reaction in two ways:

As the boronic acid component: Reacting with an amine and a carbonyl compound to introduce the 3-(1-piperazinyl)phenyl group into the final product.

As the amine component: The secondary amine of the piperazine ring can react with a carbonyl compound and another boronic acid.

This versatility makes this compound a valuable building block for the rapid generation of molecular diversity. For instance, its use in a PBM reaction with glyoxylic acid and a primary or secondary amine could lead to the synthesis of novel α-amino acid derivatives. Furthermore, recent research has shown the utility of boronic acids in the one-pot, three-component synthesis of novel fluorescent boron (III) complexes. ktu.edu

Table 3: Potential Multi-Component Reactions and Products

| Multi-Component Reaction | Reactants | Potential Product Class |

| Petasis Borono-Mannich | This compound, Aldehyde, Amine | Substituted Amines |

| Petasis Borono-Mannich | Boronic Acid, Aldehyde, this compound (as amine) | Substituted Piperazine Derivatives |

| Iminoboronate Synthesis | This compound, Salicylaldehyde derivative, Anthranilic acid derivative | Fluorescent Boron Complexes |

Applications of 3 1 Piperazinyl Phenylboronic Acid in Advanced Organic Synthesis

Building Block for Complex Molecular Architecturesmdpi.comnih.gov

The unique structural features of 3-(1-Piperazinyl)phenylboronic acid make it an ideal starting material for the synthesis of complex organic molecules. The presence of the reactive piperazine (B1678402) and boronic acid groups on a central phenyl ring provides multiple points for chemical modification, enabling the construction of diverse and intricate structures.

Synthesis of Polycyclic and Heterocyclic Systemsnih.govorganic-chemistry.org

This compound serves as a crucial reagent in the synthesis of various polycyclic and heterocyclic frameworks, which are prevalent in biologically active compounds and functional materials. nih.gov The boronic acid functionality readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. nih.govnih.gov This reaction is instrumental in linking the phenyl ring of the boronic acid to other aromatic or heterocyclic systems, thereby constructing biaryl and heteroaryl structures.

For instance, it can be utilized in the synthesis of substituted benzofurans, a common motif in medicinal chemistry. mdpi.comnih.gov The Suzuki-Miyaura coupling allows for the introduction of the 3-(1-piperazinyl)phenyl group onto a pre-functionalized benzofuran (B130515) precursor. mdpi.comnih.gov Furthermore, the piperazine moiety can be subsequently functionalized, leading to a wide array of complex heterocyclic derivatives. The versatility of this building block is highlighted by its use in creating libraries of compounds with diverse heterocyclic cores. organic-chemistry.org

Incorporation into Macrocyclic Structures

The bifunctional nature of this compound makes it a valuable component in the synthesis of macrocycles, which are large ring structures often possessing unique binding properties. The piperazine nitrogen atoms can act as nucleophiles in ring-forming reactions, while the boronic acid can be used as a handle for further functionalization or as a point of attachment in a larger assembly.

Strategies for synthesizing macrocycles often involve the sequential coupling of multiple building blocks. nih.gov In such strategies, this compound can be incorporated to introduce a rigid phenyl-piperazine unit into the macrocyclic backbone. The piperazine can undergo N-alkylation or N-acylation reactions with difunctional linkers to form the large ring. The boronic acid group can either be part of the initial building block or introduced at a later stage to modulate the properties of the final macrocycle. The synthesis of nitrogen-containing macrocycles is an active area of research, with applications in areas such as selective ion detection. mdpi.com

Scaffold for Combinatorial Chemistry Libraries (excluding biological screening aspects)researchgate.net

The structural attributes of this compound make it an excellent scaffold for the generation of combinatorial chemistry libraries. A scaffold is a core molecular structure to which various substituents can be attached to create a large number of related compounds. The piperazine ring offers two nitrogen atoms that can be independently functionalized, while the boronic acid group provides another site for diversification through reactions like Suzuki-Miyaura coupling.

By systematically reacting the scaffold with a diverse set of building blocks, large libraries of compounds can be rapidly synthesized. For example, the piperazine nitrogens can be reacted with a variety of carboxylic acids, sulfonyl chlorides, or alkyl halides. Simultaneously, the boronic acid can be coupled with a range of aryl or heteroaryl halides. researchgate.net This modular approach allows for the creation of a vast chemical space around the central 3-(1-piperazinyl)phenyl core. The development of such libraries is a key strategy in the discovery of new materials and functional molecules. The use of polymer-supported reagents and automated synthesis platforms can further enhance the efficiency of library construction.

Catalysis and Catalyst Designmdpi.comnih.govnih.govnih.govucsd.edunih.govnih.govarctomsci.comrsc.orgnih.gov

The distinct electronic properties of the piperazine and boronic acid moieties in this compound have led to its exploration in the field of catalysis, both as a precursor to ligands for transition metals and as an organocatalyst itself.

Ligand Precursor for Transition Metal Catalysis (e.g., Palladium, Rhodium)nih.govucsd.edu

In transition metal catalysis, ligands play a crucial role in modulating the reactivity and selectivity of the metal center. This compound can be transformed into sophisticated ligands for metals like palladium and rhodium. nih.govucsd.edu The piperazine nitrogen atoms can coordinate to the metal, while the phenylboronic acid portion can be modified to introduce other donor atoms or steric bulk, thereby creating multidentate ligands.

For example, the piperazine can be functionalized with phosphine-containing groups to generate phosphine-amine ligands. These ligands can then be complexed with palladium or rhodium precursors to form active catalysts for a variety of cross-coupling reactions. ucsd.edu The electronic properties of the ligand, influenced by the substituents on the phenyl ring and the nature of the groups attached to the piperazine, can be fine-tuned to optimize catalytic activity for specific transformations, such as the Suzuki-Miyaura coupling of challenging heterocyclic substrates. nih.govorganic-chemistry.org The development of palladium complexes with N-heterocyclic carbene (NHC) ligands has also been an active area of research, with applications in various catalytic reactions. nih.govnih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions Utilizing Ligands Derived from Phenylboronic Acid Scaffolds

| Catalyst System | Reaction Type | Substrate Scope | Reference |

|---|---|---|---|

| Palladium/SPhos | Suzuki-Miyaura Coupling | Unprotected N-H indazoles | nih.gov |

| Palladium/XPhos | Suzuki-Miyaura Coupling | Unprotected N-H indazoles | nih.gov |

| Rhodium(II) acetate (B1210297) | C-H Insertion | N-sulfonyl-1,2,3-triazoles | mdpi.com |

Organocatalytic Applications (e.g., Lewis acid catalysis, Brønsted acid/base synergy)nih.govnih.gov

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. This compound possesses both a Lewis acidic boron center and Brønsted basic nitrogen atoms within the piperazine ring. This unique combination allows it to function as a bifunctional organocatalyst, where both acidic and basic sites can act in concert to promote a chemical reaction. nih.gov

The boronic acid can act as a Lewis acid to activate electrophiles, such as carbonyl compounds, by coordinating to an oxygen atom. Simultaneously, the piperazine can function as a Brønsted base to deprotonate a nucleophile, increasing its reactivity. This synergistic activation can lead to highly efficient and selective transformations. For example, ortho-dialkylaminomethyl-substituted arylboronic acids have demonstrated high efficacy in promoting the intramolecular condensation of vicinal dicarboxylic acids to form anhydrides, a reaction where the amine base and boronic acid Lewis acid work together. nih.gov While direct catalytic applications of this compound itself are still an emerging area, the principles of Lewis acid-Brønsted base synergy demonstrated by related structures highlight its potential in organocatalysis. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Palladium |

| Rhodium |

| Benzofuran |

| SPhos |

| XPhos |

| Rhodium(II) acetate |

| Palladium(II) acetate |

Immobilized Catalytic Systems

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving the sustainability and cost-effectiveness of chemical processes. It simplifies catalyst-product separation, enables catalyst recycling, and often enhances catalyst stability. This compound is an exemplary molecule for developing such immobilized systems due to its distinct functional groups that can serve as anchors.

The piperazine unit, with its secondary amine, provides a reactive handle for covalent attachment to a variety of solid supports. This concept is analogous to methods where other functional groups are used to anchor catalysts. For instance, research has shown the effective immobilization of enzymes and other molecules through boronic acid-diol interactions or by tethering via amine or thiol groups. mdpi.com In the case of this compound, the terminal nitrogen of the piperazine ring can be functionalized to form a covalent bond with supports like silica (B1680970) gel, polymers, or magnetic nanoparticles.

Potential Immobilization Strategies:

| Support Material | Linkage Chemistry | Potential Application |

| Amine-functionalized Silica | Amide bond formation with the piperazine N-H | Heterogeneous catalyst for cross-coupling reactions |

| Chloromethylated Polystyrene | Nucleophilic substitution by the piperazine nitrogen | Recyclable catalyst for Suzuki-Miyaura reactions |

| Epoxy-activated Agarose | Ring-opening reaction with the piperazine N-H | Biocatalyst support |

| Magnetic Nanoparticles (Fe₃O₄) | Linker-assisted amide coupling | Magnetically separable catalyst for flow chemistry |

This approach allows the boronic acid moiety to remain available for catalytic activity, such as in palladium-catalyzed cross-coupling reactions, while the entire system is rendered heterogeneous and recyclable. The use of magnetic nanoparticles, in particular, offers a state-of-the-art method for catalyst recovery, where the catalyst can be separated from the reaction mixture using an external magnetic field. mdpi.com

Reagent in Tandem and Cascade Reactions

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient approach in organic synthesis. They reduce waste, save time, and can lead to the rapid construction of complex molecules. The structure of this compound is inherently suited for designing or participating in such reactions due to its bifunctional acid-base character.

The compound contains both a Lewis acidic center (the boronic acid) and Brønsted-Lowry basic centers (the piperazine nitrogens). This combination is reminiscent of acid-base bifunctional catalysts that can activate both electrophilic and nucleophilic reactants simultaneously, mimicking the active sites of enzymes. nih.govresearchgate.net

In a potential cascade sequence, the basic piperazine nitrogen could be used to deprotonate a pro-nucleophile (e.g., a ketone to form an enolate), while the Lewis acidic boronic acid could coordinate to and activate an electrophile (e.g., an aldehyde). This dual activation within one molecule can facilitate reactions such as aldol (B89426) or Mannich-type condensations under mild conditions.

Hypothetical Bifunctional Catalysis in an Aldol Reaction:

Base Activation: The piperazine nitrogen abstracts a proton from a ketone, generating a nucleophilic enolate.

Acid Activation: The boronic acid group coordinates with the carbonyl oxygen of an aldehyde, increasing its electrophilicity.

C-C Bond Formation: The enolate attacks the activated aldehyde, forming the new carbon-carbon bond of the aldol adduct.

Catalyst Regeneration: The catalyst is released upon workup.

This cooperative catalysis model, enabled by the specific structure of this compound, could streamline multi-step syntheses into a single, efficient operation. nih.gov

Stereoselective Transformations Facilitated by the Compound

Controlling stereochemistry is a central goal of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule dictates its biological activity. Arylboronic acids are key reagents in powerful stereoselective reactions. A prominent example is the rhodium-catalyzed asymmetric reductive Heck reaction, which can be used to synthesize enantioenriched 3-substituted piperidines—a common scaffold in pharmaceuticals. nih.govsnnu.edu.cn

In this transformation, an arylboronic acid is coupled with a dihydropyridine (B1217469) derivative in the presence of a chiral rhodium catalyst. This reaction proceeds with high yield and excellent enantioselectivity, providing access to valuable chiral building blocks. nih.govnih.gov this compound can serve as the arylboronic acid component in this reaction, leading to the synthesis of chiral 3-(3-(piperazin-1-yl)phenyl)piperidines.

The general utility of this method has been demonstrated with a range of substituted arylboronic acids, highlighting its functional group tolerance. nih.govsnnu.edu.cn The products of these reactions are precursors to important drugs like the antipsychotic agent Preclamol and the anticancer drug Niraparib. nih.gov

Representative Data for Rh-Catalyzed Asymmetric Carbometalation:

| Arylboronic Acid | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| Phenylboronic acid | (S)-Segphos | 81 | 98 |

| 4-Methoxyphenylboronic acid | (S)-Segphos | 85 | 98 |

| 4-Fluorophenylboronic acid | (S)-Segphos | 84 | 98 |

| 3-Methylphenylboronic acid | (S)-Segphos | 82 | 98 |

This table is based on data for the rhodium-catalyzed asymmetric reductive Heck reaction of various arylboronic acids with phenyl pyridine-1(2H)-carboxylate, as reported in related literature. nih.gov

The consistent high yields and enantioselectivities across different arylboronic acids strongly suggest that this compound would be a highly effective substrate in this key stereoselective transformation.

Coordination Chemistry and Metal Complexes of 3 1 Piperazinyl Phenylboronic Acid

Ligand Design Principles for Boronic Acid and Piperazine (B1678402) Scaffolds

The design of ligands for coordination chemistry is a field driven by the desire to control the structure and function of the resulting metal complexes. The combination of a boronic acid and a piperazine scaffold within a single molecule, as seen in 3-(1-Piperazinyl)phenylboronic acid, offers a compelling set of features for ligand design.

The boronic acid group, -B(OH)₂, is a well-known Lewis acid capable of forming reversible covalent bonds with diols and other Lewis bases. In the context of coordination chemistry, it can act as an O-donor ligand, coordinating to metal centers directly or through the formation of boronate esters. This functionality is particularly valuable for the design of sensors and self-assembling systems.

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, provides two potential N-donor sites for coordination to metal ions. The conformational flexibility of the piperazine ring (chair and boat conformations) can influence the geometry of the resulting metal complexes. researchgate.net Furthermore, the nitrogen atoms of the piperazine moiety can act as hydrogen bond acceptors, contributing to the stability and dimensionality of the supramolecular assembly. biointerfaceresearch.com

The phenyl ring acts as a rigid spacer, holding the boronic acid and piperazine groups in a fixed spatial relationship. This rigidity is crucial for creating predictable and well-defined coordination environments. The meta-substitution pattern in this compound results in a specific geometric arrangement of the donor atoms, which can be exploited to direct the assembly of desired structures.

Synthesis and Characterization of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net The synthesis of MOFs typically involves the solvothermal reaction of a metal salt with a multitopic organic linker. youtube.com

The use of a ligand like this compound could lead to MOFs with interesting structural features. The non-linear arrangement of the donor sites would likely favor the formation of complex, three-dimensional frameworks. Furthermore, the uncoordinated nitrogen atom of the piperazine ring could be available for post-synthetic modification, allowing for the introduction of additional functionality into the pores. The inherent porosity of MOFs can also be influenced by the presence of interpenetrated networks, where multiple frameworks grow through one another. The size and shape of the ligand can influence the degree of interpenetration. nih.gov

Table 1: Potential Influence of this compound on MOF Properties

| Feature of Ligand | Potential Impact on MOF Structure and Properties |

| Bifunctional (N- and O-donors) | Formation of extended, bridged networks. |

| meta-Substitution Pattern | Non-linear connectivity, potentially leading to complex topologies. |

| Piperazine Ring | Introduction of basic sites within the pores, potential for post-synthetic modification. |

| Boronic Acid Group | Potential for reversible covalent chemistry within the framework, sensing applications. |

Formation of Discrete Coordination Complexes

In addition to forming extended frameworks, this compound can also form discrete coordination complexes with a variety of metal ions. scielo.org.zarsc.org These complexes consist of one or more metal centers coordinated to a finite number of ligands.

Depending on the reaction conditions and the metal-to-ligand ratio, both mononuclear and polynuclear complexes can be synthesized. nih.govnih.gov In a mononuclear complex, a single metal ion is coordinated to one or more molecules of the ligand. scielo.org.zamdpi.comrsc.org Given the two distinct donor sites on this compound, it could act as a chelating ligand, with both the piperazine nitrogen and the boronic acid oxygen coordinating to the same metal center.

Polynuclear complexes, containing two or more metal centers, can be formed when the ligand bridges between multiple metal ions. researchgate.netnih.gov The piperazine group is well-known to bridge two metal centers, leading to the formation of dinuclear or polynuclear structures. researchgate.net The boronic acid group could also participate in bridging, for example, by forming a dimeric structure with another boronic acid through dehydration to form a boroxine (B1236090) ring, which could then coordinate to metal ions.

The versatile nature of the donor atoms in this compound allows for coordination to a wide range of metal centers, including both transition metals and main group elements.

Transition Metals: The soft nitrogen donors of the piperazine ring are particularly well-suited for coordinating to late transition metals such as copper, zinc, nickel, and cobalt. researchgate.netlibretexts.orgucj.org.uanih.gov The coordination geometry around the metal center would be influenced by the electronic configuration of the metal and the steric bulk of the ligand. For example, Cu(II) and Ni(II) can adopt square-planar or octahedral geometries, while Zn(II) typically prefers a tetrahedral arrangement. researchgate.net

Main Group Elements: The boronic acid group, being a hard O-donor, can readily coordinate to main group elements such as aluminum, gallium, and thallium. nih.govnih.gov The formation of complexes with main group elements is an area of growing interest, with potential applications in catalysis and materials science. nih.gov

Table 2: Potential Coordination Complexes of this compound

| Metal Center | Potential Coordination Mode | Resulting Complex Type |

| Cu(II), Ni(II) | N-coordination from piperazine | Mononuclear or polynuclear |

| Zn(II), Cd(II) | N-coordination from piperazine | Mononuclear or polynuclear |

| Fe(III), Co(III) | N- and/or O-coordination | Mononuclear or polynuclear |

| Al(III), Ga(III) | O-coordination from boronic acid | Mononuclear or polynuclear |

| Thallium(I) | Pnictogenylborane coordination analog | Mono or threefold coordination |

Spectroscopic and Crystallographic Characterization of Complexes

Infrared (IR) spectroscopy is a fundamental tool for characterizing these complexes. The coordination of the piperazine nitrogen atoms to a metal ion typically results in a noticeable shift in the vibrational frequencies of the N-H and C-N bonds. biointerfaceresearch.com For instance, the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds can be confirmed by the appearance of new absorption bands in the far-IR region, typically in the ranges of 464-521 cm⁻¹ and 404-436 cm⁻¹, respectively. biointerfaceresearch.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the ligand's structure upon complexation. nih.gov Chemical shift changes in the protons and carbons of the piperazine ring and the phenyl group can indicate the points of coordination to the metal center.

Electronic or UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the complex. biointerfaceresearch.comresearchgate.net The complexation of this compound with a metal ion often leads to a shift in the maximum absorption wavelength (λmax) compared to the free ligand, typically by 3-4 nm, and a change in intensity. biointerfaceresearch.com These shifts are indicative of the d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand.

Mass spectrometry provides crucial information on the molecular weight and fragmentation pattern of the complexes, helping to confirm their composition. biointerfaceresearch.comresearchgate.net

Table 1: Spectroscopic Data for a Representative Metal Complex of a Piperazine-Containing Ligand

| Spectroscopic Technique | Key Observations | Interpretation |

| FT-IR (cm⁻¹) | Appearance of new bands at 404-436 and 464-521. | Formation of M-O and M-N bonds, respectively. biointerfaceresearch.com |

| UV-Vis (nm) | Shift in λmax of 3-4 nm upon complexation. | Alteration of electronic transitions due to metal-ligand interaction. biointerfaceresearch.com |

| ¹H NMR (ppm) | Changes in chemical shifts of piperazine and phenyl protons. | Indicates coordination of the ligand to the metal center. nih.gov |

| Mass Spectrometry | Molecular ion peak corresponds to the expected complex formula. | Confirms the composition and stoichiometry of the complex. biointerfaceresearch.com |

Applications of Metal Complexes in Catalysis and Sensing (excluding biological sensing)

Metal complexes of this compound exhibit significant potential in various catalytic and sensing applications, driven by the synergistic interplay between the metal center and the functionalized ligand.

Heterogeneous and Homogeneous Catalysis

The versatility of these complexes allows for their use in both heterogeneous and homogeneous catalytic systems. The piperazine and boronic acid moieties can influence the solubility, stability, and catalytic activity of the metal center.

In homogeneous catalysis , these complexes can be designed to be soluble in specific reaction media, facilitating catalyst-substrate interaction. rsc.orgmdpi.com For example, palladium complexes have been investigated in the conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds in aqueous media. core.ac.uk The presence of hydrophilic groups on the ligand can enhance the water solubility of the complex, promoting catalysis in environmentally benign solvents. core.ac.uk

In heterogeneous catalysis , the complexes can be immobilized on solid supports, such as zeolites or polymers. nih.gov This approach offers several advantages, including ease of catalyst separation from the reaction mixture, potential for catalyst recycling, and improved stability. nih.govjaist.ac.jp For instance, copper(I)-exchanged zeolites have been shown to be effective catalysts for the homocoupling of arylboronic acids. nih.gov The solid support can provide a high surface area and a specific microenvironment that can influence the catalytic process. nih.gov

A key application for such complexes is in C-C bond-forming reactions, a cornerstone of organic synthesis. core.ac.uk Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are prime examples where boronic acid-functionalized ligands can play a dual role: as a ligand for the metal and as a reactant. jaist.ac.jp